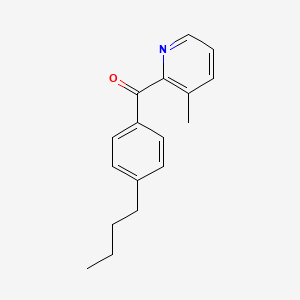

2-(4-Butylbenzoyl)-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-4-7-14-8-10-15(11-9-14)17(19)16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXNFGSUQRCZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Butylbenzoyl 3 Methylpyridine

Retrosynthetic Analysis and Strategic Disconnections for 2-(4-Butylbenzoyl)-3-methylpyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthesis. libretexts.org For this compound, the most logical and strategic disconnection is the carbon-carbon bond between the carbonyl group and the pyridine (B92270) ring. bham.ac.ukscitepress.org This bond cleavage simplifies the complex ketone into two key building blocks (synthons): a 3-methyl-2-pyridyl anion and a 4-butylbenzoyl cation.

A secondary disconnection can be made at the bond between the 4-butylphenyl ring and the carbonyl carbon. This approach suggests a Friedel-Crafts acylation reaction, where butylbenzene is acylated with a 3-methylpicolinoyl derivative. ox.ac.uk This strategy is advantageous as it builds the aryl ketone functionality directly on a pre-formed butylbenzene ring.

Approaches to the Benzoyl Moiety Assembly

The formation of the 4-butylbenzoyl portion of the molecule is a critical step that can be achieved through several reliable methods.

Friedel-Crafts Acylation and Related Methodologies for Aryl Ketone Formation

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. savemyexams.com In a potential synthesis of the target molecule, this reaction would involve the acylation of butylbenzene with 4-butylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.compressbooks.pubkhanacademy.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich butylbenzene ring. youtube.com The butyl group is an ortho-, para-director, leading to the desired para-substituted product. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents over-acylation. ox.ac.uk Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, ensuring high regioselectivity. pressbooks.pub

| Catalyst | Typical Conditions | Role |

| Aluminum Chloride (AlCl₃) | Anhydrous, often in a chlorinated solvent (e.g., CH₂Cl₂) | Strong Lewis acid, generates acylium ion. cerritos.edukhanacademy.org |

| Ferric Chloride (FeCl₃) | Anhydrous conditions | A common alternative Lewis acid catalyst. cerritos.edu |

| Zinc Chloride (ZnCl₂) | Anhydrous conditions | Milder Lewis acid, can be used for sensitive substrates. |

Alternative Carbon-Carbon Bond Forming Reactions for Ketone Synthesis

Beyond Friedel-Crafts reactions, other carbon-carbon bond-forming strategies can be employed to synthesize the ketone moiety. One such method involves the use of organometallic reagents. For instance, the reaction of an organocadmium or organocuprate reagent derived from 4-butylphenyl bromide with 3-methylpicolinoyl chloride can yield the desired ketone.

Another powerful alternative is the palladium-catalyzed cross-coupling reaction. For example, a Suzuki or Stille coupling can be used to form the bond between the two aryl rings, followed by a separate step to install the carbonyl group. More directly, carbonylative cross-coupling reactions, such as the palladium-catalyzed coupling of an aryl halide with an organotin reagent under a carbon monoxide atmosphere, can form the diaryl ketone in a single step.

Strategies for Pyridine Ring Functionalization and Alkylation in this compound Synthesis

Regioselective Introduction of the Methyl Group onto the Pyridine Ring

The precursor 3-methylpyridine (B133936) (also known as 3-picoline) is a readily available industrial chemical. wikipedia.org It is commonly synthesized via a vapor-phase reaction of aldehydes (such as acrolein or acetaldehyde) and ammonia over a heterogeneous catalyst. wikipedia.orgresearchgate.netgoogle.com One industrial method involves the reaction of acrolein with ammonia over an oxide-based catalyst. wikipedia.org Another route is the Chichibabin pyridine synthesis, which uses acetaldehyde, formaldehyde, and ammonia. wikipedia.org It can also be prepared by the dehydrogenation of 3-methylpiperidine. google.com

For laboratory-scale synthesis or derivatization, regioselective functionalization of the pyridine ring is key. Direct methylation of pyridine often leads to a mixture of isomers. However, methods using directed metalation can achieve high regioselectivity. For instance, the use of TMP (2,2,6,6-tetramethylpiperidyl) bases containing magnesium or zinc can achieve regioselective deprotonation (metalation) of substituted pyridines, allowing for the introduction of an electrophile at a specific position. researchgate.netthieme-connect.de Activating the pyridine ring as a pyridine N-oxide can also direct substitution patterns. For example, nitration of 3-methylpyridine-1-oxide occurs selectively at the 4-position, demonstrating how electronic effects can be harnessed for regiocontrol. orgsyn.org

| Synthesis Method | Reactants | Conditions | Yield |

| Industrial Cyclization | Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid | 278°C, 100 bar, continuous flow | 64.6% (based on formaldehyde) google.com |

| Dehydrogenation | 2-Methyl-1,5-diaminopentane | 200-400°C, Palladium catalyst | High conversion google.com |

| Redox Alkylation | Pyridine N-oxides, Malonates | Trifluoromethanesulfonic anhydride activation | Good yields for 2- or 4-substitution nih.gov |

| Directed Metalation | Substituted Pyridines, TMP-bases | Varies (e.g., t-BuLi at -78°C) | High yields for specific substitution researchgate.net |

Catalytic Coupling Reactions for the Pyridine-Benzoyl Linkage

The final and most critical bond formation is the linkage between the 3-methylpyridine ring and the 4-butylbenzoyl group. Modern palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their efficiency and functional group tolerance. mdpi.comucmerced.edursc.orgnih.gov

The Suzuki-Miyaura coupling is a highly versatile option. This reaction would typically involve the coupling of a 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine) with a 4-butylphenylboronic acid, followed by oxidation of an intermediate, or more directly with a (4-butylbenzoyl) boronic acid derivative. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for constructing C-C bonds between aryl halides. researchgate.net These reactions can sometimes offer different reactivity and be more cost-effective. mdpi.com

Other notable methods include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents), all of which have been successfully applied to the synthesis of 2-arylpyridines. researchgate.net A direct C-H activation approach could also be envisioned, coupling a 3-methylpyridine derivative directly with a 4-butylbenzoyl halide, which represents a highly atom-economical strategy. researchgate.net

| Coupling Reaction | Pyridine Substrate | Benzoyl Substrate | Catalyst System (Typical) |

| Suzuki-Miyaura | 2-Halo-3-methylpyridine | (4-Butylphenyl)boronic acid | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) nih.gov |

| Stille | 2-Stannyl-3-methylpyridine | 4-Butylbenzoyl chloride | Pd(PPh₃)₄ chemrxiv.org |

| Negishi | 2-Zinco-3-methylpyridine | 4-Butylbenzoyl chloride | Pd(OAc)₂ with phosphine ligand |

| Nickel-Catalyzed | 2-Halo-3-methylpyridine | 4-Butylbenzoyl halide | NiBr₂(bpy), Mn (reductant) researchgate.net |

Role of Catalytic Systems in the Synthesis of this compound.

Homogeneous catalysts, which exist in the same phase as the reactants, have been traditionally used in Friedel-Crafts type reactions. Stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) are often required because the product ketone can form a stable complex with the catalyst. wikipedia.orgkhanacademy.org However, for pyridine substrates, this approach is complicated by catalyst deactivation.

Modern homogeneous catalysis offers more sophisticated solutions. Transition metal complexes, for example, can catalyze C-H activation and functionalization of pyridines. nih.gov These methods can provide high regioselectivity. For instance, specific palladium catalysts have been developed for the C-H arylation of pyridines containing electron-withdrawing groups, offering a pathway to functionalized pyridine derivatives. nih.gov Another innovative approach involves photoredox catalysis, where visible light and a photosensitizer are used to generate acyl radicals from aldehydes. These radicals can then add to pyridinium salts, with the regioselectivity (C2 vs. C4 acylation) being controlled by the nature of the N-substituent on the pyridinium salt. ibs.re.kracs.org

| Catalyst Type | Example Catalyst | Key Features |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Traditional, often requires stoichiometric amounts. wikipedia.orgkhanacademy.org |

| Transition Metal | Palladium Complexes | Enables C-H activation for selective functionalization. nih.gov |

| Photoredox Catalyst | Iridium or Ruthenium complexes | Uses visible light to generate reactive intermediates. acs.orgnih.gov |

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, particularly in terms of separation, recovery, and reuse. acs.orgresearchgate.net This aligns well with the principles of green chemistry. For Friedel-Crafts acylation, various solid acid catalysts have been investigated as alternatives to traditional Lewis acids. These include zeolites, clays, and metal oxides. acs.orgresearchgate.net

These solid catalysts can be designed to have specific pore sizes and acidities, which can influence the selectivity of the reaction. For example, modified clays and zeolites have been shown to be effective catalysts for the acylation of various aromatic compounds. acs.org The use of such catalysts can simplify the work-up procedure, as they can be removed by simple filtration. researchgate.net Zinc oxide (ZnO) has been reported as a reusable catalyst for Friedel-Crafts acylation under solvent-free conditions at room temperature. researchgate.net

| Catalyst Type | Example Catalyst | Advantages |

| Zeolites | HBEA, HY | Shape selectivity, tunable acidity. acs.org |

| Clays | Montmorillonite K10 | Eco-friendly, reusable. acs.org |

| Metal Oxides | Zinc Oxide (ZnO) | Reusable, operates under mild conditions. researchgate.net |

| Supported Catalysts | In₂O₃/MCM-41 | High activity, moisture tolerant. acs.org |

Green Chemistry Principles Applied to this compound Synthesis.

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and economically viable processes. Key principles include waste minimization (atom economy), the use of safer solvents and reagents, and energy efficiency. acs.orgacs.orgorganic-chemistry.orgresearchgate.net

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. rsc.org Traditional Friedel-Crafts acylations often have poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts and the generation of significant waste during work-up. rsc.org

Greener methodologies aim to improve atom economy by using catalytic amounts of reagents. For example, using methanesulfonic anhydride as a promoter for Friedel-Crafts acylation allows for the use of carboxylic acids directly, producing minimal waste that is free of metals and halogens. acs.orgorganic-chemistry.orgresearchgate.net Catalyst-free methods, such as the light-driven reductive arylation of cyanopyridines, also represent a highly atom-economical approach. nih.govacs.org

The ability to reuse catalysts is a cornerstone of green chemistry, as it reduces waste and lowers costs. Heterogeneous catalysts are particularly well-suited for this, as they can be easily separated from the reaction mixture and reactivated if necessary. acs.orgresearchgate.net For instance, zinc oxide powder used in Friedel-Crafts acylations has been shown to be reusable for multiple cycles after a simple washing step. researchgate.net

The environmental impact of a synthesis is also determined by the choice of solvents and reagents. The development of solvent-free reaction conditions or the use of greener solvents is a key area of research. researchgate.net Furthermore, avoiding the use of toxic and corrosive reagents, such as strong Lewis acids and halogenated compounds, contributes to a more sustainable chemical process. acs.orgacs.orgorganic-chemistry.orgresearchgate.net The ideal "green" synthesis would utilize a non-toxic, recyclable catalyst in a solvent-free system or in an environmentally benign solvent, with high energy efficiency and minimal waste generation.

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Butylbenzoyl 3 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Investigations.

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of organic molecules in solution. Through a combination of one-dimensional and multi-dimensional experiments, an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the electronic environment and connectivity of each atom.

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment.

A complete assignment of the ¹H and ¹³C NMR spectra of 2-(4-Butylbenzoyl)-3-methylpyridine is accomplished through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netyoutube.comsdsu.educolumbia.eduresearchgate.net

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as aliphatic signals for the butyl group and the methyl group on the pyridine ring. The pyridine protons (H-4, H-5, H-6) would appear in the downfield region, typically between 7.0 and 8.7 ppm, influenced by the electron-withdrawing nature of the nitrogen atom. chemicalbook.comresearchgate.net The protons on the 4-butylphenyl ring would appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern. The aliphatic protons of the butyl chain and the pyridine's methyl group would resonate in the upfield region (approx. 0.9-2.7 ppm).

¹³C NMR: The carbon spectrum would feature a characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically 190-200 ppm). rsc.orgrsc.org Aromatic carbons would resonate between 120-160 ppm, while the aliphatic carbons of the butyl and methyl groups would appear in the upfield region (10-40 ppm).

2D NMR Correlation:

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between adjacent protons on the pyridine ring (H-4 to H-5, H-5 to H-6) and within the butyl chain.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). columbia.edu This is crucial for identifying quaternary carbons (like the carbonyl carbon and substituted aromatic carbons) and for piecing together the molecular fragments. For instance, correlations would be expected from the protons on the pyridine ring (H-4) to the carbonyl carbon, and from the protons on the butylphenyl ring (H-2'/H-6') to the same carbonyl carbon, confirming the central benzoyl linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| 2 | - | ~155.0 | - |

| 3 | - | ~135.0 | - |

| 4 | ~7.35 (d) | ~137.5 | C-2, C-5, C-6, 3-CH₃ |

| 5 | ~7.25 (dd) | ~123.0 | C-3, C-4, C-6 |

| 6 | ~8.60 (d) | ~149.5 | C-2, C-4, C-5 |

| 3-CH₃ | ~2.40 (s) | ~18.5 | C-2, C-3, C-4 |

| C=O | - | ~195.5 | - |

| 1' | - | ~135.2 | - |

| 2'/6' | ~7.80 (d) | ~130.5 | C=O, C-4' |

| 3'/5' | ~7.30 (d) | ~128.8 | C-1', C-4', Butyl-α |

| 4' | - | ~145.0 | - |

| Butyl-α | ~2.70 (t) | ~35.5 | C-3'/5', C-4', Butyl-β |

| Butyl-β | ~1.65 (m) | ~33.0 | Butyl-α, Butyl-γ |

| Butyl-γ | ~1.40 (m) | ~22.5 | Butyl-β, Butyl-δ |

| Butyl-δ | ~0.95 (t) | ~14.0 | Butyl-γ |

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers.

Diaryl ketones like this compound are not planar molecules. Steric hindrance between the ortho-substituents (in this case, the pyridine nitrogen and the methyl group) and the carbonyl group forces the two aromatic rings to twist out of the plane of the central C-CO-C bond. This gives rise to conformational isomers that can interconvert through rotation around the single bonds connecting the rings to the carbonyl carbon.

Dynamic NMR (DNMR) is the technique of choice for studying these conformational dynamics. unibas.itmontana.edu At low temperatures, the rotation around the Ar-CO bonds can become slow on the NMR timescale, leading to the observation of distinct signals for chemically non-equivalent atoms in different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. unibas.it

By analyzing the line shape changes as a function of temperature, or by determining the coalescence temperature (Tc), the rate constant (k) for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can then be calculated using the Eyring equation. acs.orgcdnsciencepub.comresearchgate.netcolorado.edu For aryl ketones, these barriers are influenced by the steric bulk of ortho substituents and electronic effects. unibas.itresearchgate.net The presence of the 3-methyl group on the pyridine ring is expected to create a significant rotational barrier around the Pyridyl-CO bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing information about bond strength and molecular structure.

For this compound, the key vibrational modes include:

Carbonyl (C=O) Stretch: This is expected to be a very strong and sharp absorption in the IR spectrum, typically appearing in the range of 1650-1680 cm⁻¹. spcmc.ac.inspectroscopyonline.com Conjugation with both aromatic rings lowers the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). spcmc.ac.in This band would also be prominent in the Raman spectrum.

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretch: The butyl and methyl groups will show strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon bonds within the benzene and pyridine rings, and the carbon-nitrogen bonds of the pyridine ring, give rise to a series of characteristic bands in the 1400-1620 cm⁻¹ region. msu.edu

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution patterns of the rings and appear in the fingerprint region (below 1400 cm⁻¹). libretexts.org

Table 2: Characteristic Vibrational Frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| 3100 - 3030 | Aromatic C-H Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H Stretch (Butyl, Methyl) | Strong |

| 1680 - 1650 | Aryl Ketone C=O Stretch | Very Strong |

| 1620 - 1400 | Aromatic C=C and C=N Ring Stretches | Medium to Strong |

| 1470 - 1430 | Aliphatic C-H Bending | Medium |

| 1300 - 1230 | Diaryl Ketone C-CO-C Asymmetric Stretch | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |

Mass Spectrometry Approaches for Molecular Structure Confirmation.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Analysis of Fragmentation Patterns for Structural Information.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is often unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound is dominated by cleavage adjacent to the carbonyl group, a process known as alpha-cleavage. wikipedia.orgyoutube.comlibretexts.orgyoutube.com

Two primary alpha-cleavage pathways are expected:

Formation of the 4-butylbenzoyl cation: Cleavage of the bond between the carbonyl carbon and the pyridine ring results in the loss of a 3-methylpyridyl radical and the formation of a stable acylium ion at m/z 161.

Formation of the 3-methyl-2-pyridoyl cation: Cleavage of the bond between the carbonyl carbon and the butylphenyl ring results in the loss of a 4-butylphenyl radical and the formation of an acylium ion at m/z 120.

Further fragmentation of the butyl-substituted ring is also prominent. This includes benzylic cleavage to lose a propyl radical (C₃H₇˙), resulting in a fragment at m/z 212, and potential McLafferty rearrangement if a gamma-hydrogen can be transferred to the aromatic ring or carbonyl group, leading to the loss of propene (C₃H₆) and a fragment at m/z 213. pearson.comwikipedia.orgyoutube.comlibretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 253 | [C₁₇H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 212 | [M - C₃H₇]⁺ | Benzylic cleavage (loss of propyl radical) |

| 196 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 161 | [C₁₁H₁₃O]⁺ | Alpha-cleavage (loss of 3-methylpyridyl radical) |

| 120 | [C₇H₆NO]⁺ | Alpha-cleavage (loss of 4-butylphenyl radical) |

| 91 | [C₆H₄N]⁺ | From fragment m/z 120 (loss of CO) |

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination.

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high precision (typically to four or more decimal places). nih.govyoutube.com This accuracy allows for the determination of a molecule's exact elemental composition. missouri.edusisweb.com

The molecular formula of this compound is C₁₇H₁₉NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass of the neutral molecule is 253.146664 Da. In electrospray ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺, with a calculated exact mass of 254.154489 Da.

Measuring this exact mass experimentally and finding it matches the theoretical value within a very small error margin (e.g., < 5 ppm) provides strong evidence for the proposed elemental formula, C₁₇H₁₉NO, and helps to distinguish it from other potential formulas that might have the same nominal mass.

X-ray Crystallography Studies of this compound.

Investigation of Intermolecular Interactions and Crystal Packing Motifs.

Information regarding the unit cell dimensions, space group, atomic coordinates, and specific intermolecular contacts such as hydrogen bonds or π-π stacking interactions, which are essential for a thorough crystallographic analysis, remains undetermined in the public domain.

Theoretical and Computational Studies of 2 4 Butylbenzoyl 3 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the examination of electronic structures.

Optimized Geometries and Conformational Landscape Exploration

The first step in a computational analysis involves determining the most stable three-dimensional structure of 2-(4-Butylbenzoyl)-3-methylpyridine. This is achieved through geometry optimization. Due to the presence of rotatable single bonds—specifically the bond connecting the benzoyl group to the pyridine (B92270) ring and the bonds within the butyl chain—the molecule can exist in multiple conformations. A thorough exploration of the conformational landscape is necessary to identify the various low-energy isomers. Each of these conformers is then optimized to find the structure that corresponds to a minimum on the potential energy surface. The conformer with the lowest energy is termed the global minimum and represents the most stable arrangement of the atoms in the gas phase.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C(benzoyl)-C(pyridine) | Data not available |

| C=O | Data not available |

| Bond Angles (°) | |

| C(pyridine)-C(benzoyl)-C(phenyl) | Data not available |

| Dihedral Angles (°) | |

| C(pyridine)-C(benzoyl)-C(phenyl)-C | Data not available |

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory provides a lens to understand the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Analysis of the electron density distribution can further identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions within the molecule, offering clues to its interaction with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Equilibria

Molecular Dynamics (MD) simulations offer a cinematic view of molecular motion over time, providing insights into the flexibility and conformational dynamics of this compound.

Exploration of Molecular Flexibility and Rotational Isomerism

By solving Newton's equations of motion for the atoms of the molecule, MD simulations can map out the accessible conformational space. This is particularly useful for understanding the rotational isomerism around the key single bonds. The simulations can reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them.

Solvent Effects on the Conformation of this compound

The surrounding environment can profoundly influence the conformational preferences of a molecule. MD simulations can be performed in the presence of explicit solvent molecules, such as water or other organic solvents, to model these effects. The interactions between the solute (this compound) and the solvent can stabilize certain conformations, leading to a different conformational equilibrium compared to the gas phase.

Quantum Chemistry Calculations for the Prediction of Spectroscopic Features

Quantum chemistry calculations are a powerful tool for predicting the spectroscopic signatures of a molecule, which are essential for its experimental identification and characterization. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, it is possible to predict the ¹H and ¹³C NMR spectra, as well as the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for each proton |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom |

| IR Spectroscopy | Wavenumbers (cm⁻¹) and intensities of vibrational modes |

Note: This table is illustrative. Actual values would be obtained from quantum chemistry calculations.

Computational Mechanistic Elucidation of Reactions Involving this compound.

No specific research data is available for this topic.

Chemical Reactivity and Derivatization of 2 4 Butylbenzoyl 3 Methylpyridine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring and Benzoyl Moiety

The reactivity of 2-(4-butylbenzoyl)-3-methylpyridine towards electrophilic aromatic substitution (EAS) is dictated by the electronic properties of its constituent rings and substituents. The pyridine ring is inherently electron-deficient and thus generally deactivated towards electrophilic attack compared to benzene (B151609). masterorganicchemistry.com Conversely, the benzoyl moiety contains an activating butyl group and a deactivating carbonyl group.

On the benzoyl ring, the n-butyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. The carbonyl group of the benzoyl substituent, however, is a strong deactivating group, directing incoming electrophiles to the meta position relative to itself. pressbooks.pub Therefore, electrophilic substitution on the benzoyl ring will be directed to the positions ortho to the activating butyl group (and meta to the deactivating carbonyl group).

For the pyridine ring, the situation is more complex. The ring nitrogen is strongly deactivating, making electrophilic substitution challenging. libretexts.org The attached methyl group at the 3-position is an activating group, while the benzoyl group at the 2-position is deactivating. Generally, electrophilic substitution on pyridine occurs at the 3- and 5-positions. In this specific molecule, the 3-position is already occupied. The directing effects of the existing substituents would need to be considered to predict the most likely site of substitution on the pyridine ring, which would likely be the 5-position.

| Ring | Substituent Effects | Predicted Position of Electrophilic Attack |

| Benzoyl | Activating: -C4H9 (ortho, para-directing) Deactivating: -C=O (meta-directing) | Positions 3' and 5' (ortho to butyl, meta to carbonyl) |

| Pyridine | Deactivating: Ring Nitrogen Activating: -CH3 (at C3) Deactivating: Benzoyl group (at C2) | Position 5 |

Nucleophilic Reactivity at the Carbonyl Center and Pyridine Nitrogen

The presence of both a carbonyl group and a pyridine nitrogen atom provides two primary sites for nucleophilic attack.

The carbonyl carbon of the benzoyl group is a classic electrophilic center and is susceptible to nucleophilic addition reactions. youtube.com Reagents such as organometallics (e.g., Grignard reagents, organolithiums) and hydrides (e.g., NaBH₄, LiAlH₄) can attack the carbonyl carbon to form the corresponding tertiary alcohol. youtube.com This reactivity is fundamental to extending the carbon skeleton or introducing new functional groups.

The pyridine nitrogen, with its lone pair of electrons, can act as a nucleophile or a base. It can be protonated by acids or alkylated by electrophiles like alkyl halides. Furthermore, the electron-deficient nature of the pyridine ring, enhanced by the benzoyl substituent, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly if a suitable leaving group is present on the ring. masterorganicchemistry.com The formation of pyridine N-oxides by oxidation significantly activates the ring for both nucleophilic and electrophilic substitutions, often at the 2- and 4-positions. researchgate.net

Selective Reduction and Oxidation Reactions of Key Functional Groups

The different functional groups within this compound allow for selective reduction and oxidation reactions.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding (4-butylphenyl)(3-methylpyridin-2-yl)methanol. This transformation can be achieved using various reducing agents, with the choice of reagent determining the selectivity. google.com For instance, catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) are commonly employed for this purpose. youtube.com More strenuous reduction conditions could potentially reduce the pyridine ring as well.

Oxidation: Oxidation reactions can target the methyl group, the butyl group, or the pyridine nitrogen. The benzylic protons of the butyl group are susceptible to oxidation to form a ketone or carboxylic acid under strong oxidizing conditions. The methyl group on the pyridine ring can also be oxidized. A common and synthetically useful oxidation is the conversion of the pyridine nitrogen to a pyridine N-oxide using reagents like peroxy acids (e.g., m-CPBA). researchgate.netthieme-connect.com This modification significantly alters the reactivity of the pyridine ring, facilitating further functionalization. researchgate.net The oxidation of a benzylpyridine to a benzoylpyridine is a known transformation, suggesting the precursor alcohol is readily oxidized. google.comresearchgate.net

| Reaction Type | Reagent Examples | Product |

| Carbonyl Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation | (4-butylphenyl)(3-methylpyridin-2-yl)methanol |

| Pyridine N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide |

Metal-Mediated Functionalization Strategies

Metal-catalyzed reactions offer powerful tools for modifying the structure of this compound with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com To utilize these reactions, a halogen atom (Cl, Br, I) or a triflate group must typically be introduced onto either the pyridine or the benzoyl ring. Once halogenated, the molecule can participate in a variety of coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, to introduce new aryl, alkyl, alkynyl, or amino groups. rsc.orgacs.orgacs.org The synthesis of various pyridine derivatives often relies on such cross-coupling strategies. thieme-connect.com

Directed Ortho-Metalation (DoM) and Related Regioselective Transformations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgbaranlab.org In this process, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca For the pyridine ring in this compound, the pyridine nitrogen itself can act as a directing group, although its directing ability is moderate. uwindsor.caclockss.org The benzoyl group could also potentially direct metalation. The formation of a pyridine N-oxide dramatically enhances the directing ability, typically facilitating metalation at the 2- and 6-positions. thieme-connect.com Given that the 2-position is substituted, DoM on the N-oxide derivative would likely occur at the 6-position. Subsequent reaction with an electrophile would introduce a new substituent at this position with high regioselectivity.

| Strategy | Key Feature | Potential Site of Functionalization |

| Palladium-Catalyzed Cross-Coupling | Requires prior halogenation | Any position on either ring that can be halogenated |

| Directed Ortho-Metalation (DoM) | Uses a directing group to guide deprotonation | Ortho-positions to the directing group (e.g., C6 after N-oxidation) |

Systematic Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be approached in a modular fashion. nih.govacs.org A common synthetic route to 2-benzoylpyridines involves the Friedel-Crafts acylation of a substituted pyridine with a substituted benzoyl chloride. Alternatively, Grignard reagents can react with cyanopyridines to yield the corresponding ketones. google.com

A systematic library of analogs could be generated by varying the substituents on either the pyridine or the benzoyl ring. For example:

Pyridine Ring Modification: Starting with different substituted 2-cyanopyridines or 2-halopyridines would allow for the introduction of various functional groups on the pyridine core. semanticscholar.orgpatsnap.com

Benzoyl Moiety Modification: Utilizing a range of 4-substituted benzoyl chlorides or corresponding organometallic reagents would enable the exploration of different groups on the phenyl ring.

Post-Synthetic Modification: The parent molecule can serve as a scaffold for further derivatization using the reactions described in the preceding sections, such as oxidation, reduction, and metal-mediated coupling, to create a diverse set of analogs. sapub.orgresearchgate.net

Methodologies for Introducing Structural Variations

The chemical architecture of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse library of derivatives. Methodologies for introducing these variations can be systematically categorized based on the targeted region of the molecule: the pyridine ring, the benzoyl moiety, and the interconnecting ketone group.

Modifications of the Pyridine Ring:

The 3-methylpyridine (B133936) core can be functionalized through several established synthetic routes. The methyl group at the 3-position can undergo oxidation to afford the corresponding carboxylic acid or alcohol, which can then be subjected to a variety of derivatization reactions such as esterification or etherification.

Electrophilic aromatic substitution on the pyridine ring itself is also a viable strategy. Halogenation, nitration, and sulfonation reactions can introduce substituents at various positions, influencing the electronic properties of the ring. For instance, bromination of a 3-methylpyridine core has been demonstrated as a route to introduce further functionality.

Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide. This transformation activates the ring towards nucleophilic substitution and can also be a precursor for rearrangements or further functionalization of the ring at different positions.

Modifications of the Benzoyl Moiety:

The 4-butylphenyl group of the benzoyl moiety presents opportunities for structural diversification. The alkyl chain can be varied in length or branching, or it can be replaced with other functional groups such as alkoxy, halogen, or nitro groups. These modifications are typically achieved by employing appropriately substituted benzoyl chlorides or benzoic acids in the initial synthesis of the benzoylpyridine scaffold.

A modular synthesis approach for benzoylpyridines has been described, which involves a reductive arylation strategy. This method allows for the coupling of various substituted benzaldehydes with cyanopyridines, offering a flexible route to a wide range of benzoylpyridine analogs with diverse substitution patterns on the benzoyl ring. acs.orgnih.gov

Reactions of the Ketone Linkage:

The ketone carbonyl group is a key site for derivatization. It can be reduced to a secondary alcohol, which can then be esterified or etherified to introduce a variety of substituents. Alternatively, the ketone can be converted into an oxime, hydrazone, or other related derivatives through condensation reactions with the corresponding nitrogen nucleophiles.

Condensation reactions of 2-acylpyridines with aldehydes and other electrophiles can lead to the formation of more complex molecular architectures, including the synthesis of terpyridine-like structures. rsc.org

A summary of potential derivatization reactions is presented in Table 1.

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group/Derivative |

| 3-Methyl Group | Oxidation | KMnO₄, SeO₂ | Carboxylic acid, Aldehyde |

| Pyridine Ring | Electrophilic Substitution | Br₂, H₂SO₄; HNO₃, H₂SO₄ | Bromo-, Nitro- derivatives |

| Pyridine Nitrogen | N-Oxidation | m-CPBA, H₂O₂ | N-oxide |

| Benzoyl Ring | Variation in Synthesis | Substituted benzoyl chlorides | Analogs with different para-substituents |

| Ketone Carbonyl | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Ketone Carbonyl | Condensation | H₂N-OH, H₂N-NH₂ | Oxime, Hydrazone |

Table 1: Potential Methodologies for Structural Variation of this compound

Methodological Exploration of Structure-Reactivity Relationships

The systematic introduction of structural variations in this compound allows for a thorough exploration of structure-reactivity relationships (SRR). By correlating changes in molecular structure with observed chemical reactivity or biological activity, it is possible to elucidate the influence of different functional groups and substitution patterns.

A key aspect of SRR studies involves quantifying the impact of substituents on the electronic and steric properties of the molecule. For instance, the Hammett equation can be employed to correlate reaction rates or equilibrium constants with substituent constants (σ), providing insight into the electronic effects of substituents on the benzoyl ring.

Impact of Pyridine Ring Substitution:

Structure-activity relationship studies on related 6-aryl-2-benzoyl-pyridines have demonstrated that the nature and position of substituents on the pyridine ring are critical for their biological activity as tubulin polymerization inhibitors. acs.org These studies highlight the importance of the pyridine core in molecular recognition and interaction with biological targets. acs.org

Influence of Benzoyl Moiety Substituents:

Variations in the substituent at the 4-position of the benzoyl ring can modulate the electronic properties of the ketone carbonyl group. An electron-donating group, such as an alkoxy group, would increase the electron density at the carbonyl oxygen, potentially affecting its ability to act as a hydrogen bond acceptor. In contrast, an electron-withdrawing group like a trifluoromethyl group would decrease the electron density.

A modular synthesis approach allows for the systematic evaluation of a wide range of substituents on the benzoyl ring, facilitating a comprehensive SRR analysis. acs.orgnih.gov By preparing a library of analogs with diverse electronic and steric properties at this position, it is possible to map the structural requirements for a desired reactivity profile.

Role of the Ketone Linkage:

The ketone group itself plays a crucial role in determining the conformational flexibility and electronic properties of the molecule. Reduction of the ketone to an alcohol introduces a chiral center and a hydrogen bond donor, which can lead to significant changes in reactivity and biological interactions. The planarity between the pyridine and benzoyl rings is also altered, which can impact binding to target proteins.

Table 2 provides a hypothetical framework for an SRR study, illustrating how different structural modifications could be correlated with changes in a specific property, such as reaction rate or binding affinity.

| Compound | Modification | Substituent (R) | Electronic Effect | Steric Effect | Observed Reactivity/Activity (Example) |

| Parent | - | -H | Neutral | Medium | Baseline |

| Derivative 1 | Pyridine Ring | 5-NO₂ | Electron-withdrawing | Medium | Decreased |

| Derivative 2 | Benzoyl Ring | 4-OCH₃ | Electron-donating | Medium | Increased |

| Derivative 3 | Ketone Group | -CH(OH)- | H-bond donor | Increased | Altered |

| Derivative 4 | Benzoyl Ring | 4-C(CH₃)₃ | Electron-donating | Large | Decreased (steric hindrance) |

Table 2: Illustrative Structure-Reactivity Relationship Exploration

By systematically synthesizing and evaluating such derivatives, a detailed understanding of the structure-reactivity landscape for this compound and its analogs can be achieved. This knowledge is invaluable for the rational design of new compounds with tailored chemical or biological properties.

Coordination Chemistry and Ligand Properties of 2 4 Butylbenzoyl 3 Methylpyridine

Metal Complexation Studies with 2-(4-Butylbenzoyl)-3-methylpyridine as a Ligand.

Investigation of Binding Modes and Stoichiometry in Metal Complexes.

There are no available studies that have investigated the binding modes and stoichiometry of metal complexes formed with this compound. Research in this area would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis to determine how the ligand coordinates to a metal center and in what ratio.

Thermodynamic and Kinetic Aspects of Complex Formation.

Information regarding the thermodynamic stability (e.g., formation constants) and kinetic lability of metal complexes with this compound is not present in the scientific literature. Such studies, often conducted using methods like spectrophotometric or potentiometric titrations and stopped-flow kinetics, are crucial for understanding the stability and reactivity of these potential complexes.

Influence of Ligand Structure on the Coordination Geometry and Electronic Properties of Metal Centers.

Without experimental data on its metal complexes, any discussion on how the unique structure of this compound influences the coordination geometry and electronic properties of metal centers would be purely speculative. The interplay of the steric hindrance from the 3-methyl group and the electronic effects of the 4-butylbenzoyl substituent would be of interest in determining the resulting complex's structure and properties.

Catalytic Applications of Metal Complexes Derived from this compound.

There are no published reports on the use of metal complexes of this compound in any catalytic applications. Research into the catalytic potential would typically follow the synthesis and characterization of the metal complexes, exploring their activity in various chemical transformations.

Future Research Directions and Methodological Advancements for 2 4 Butylbenzoyl 3 Methylpyridine

Exploration of Novel and Unconventional Synthetic Methodologies

While classical synthetic routes to benzoylpyridines, such as Friedel-Crafts acylation or Grignard-based methods, are established, future research will likely focus on developing more sophisticated and efficient synthetic strategies. The goal is to improve aspects like atom economy, step economy, and environmental impact.

Detailed Research Findings:

Novel synthetic avenues for substituted pyridines are continually emerging, offering potential applicability to the synthesis of 2-(4-Butylbenzoyl)-3-methylpyridine. nih.gov Promising areas for exploration include:

Cascade Reactions: These multi-step reactions, where subsequent transformations occur in a single pot without isolating intermediates, offer significant advantages in efficiency. A potential cascade approach for this compound could involve a copper-catalyzed N-iminative cross-coupling followed by electrocyclization and oxidation. nih.govorganic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single reaction, are highly efficient for building molecular complexity. nih.gov A two-pot, three-component procedure based on an aza-Wittig/Diels-Alder sequence could be adapted to construct the polysubstituted pyridine (B92270) core. nih.gov

C-H Bond Activation/Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. Research could target the direct acylation of a 3-methylpyridine (B133936) precursor at the C2 position, or the coupling of a pyridine N-oxide with a butylbenzene derivative through transition-metal catalysis. organic-chemistry.org

These modern synthetic methods aim to reduce the number of synthetic steps, minimize waste, and provide access to a wider range of derivatives under milder conditions.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Starting Materials | Key Transformation | Potential Advantages |

|---|---|---|---|

| Traditional (Grignard) | 3-Methyl-2-bromopyridine, 4-Butylbenzaldehyde | Grignard reagent formation and subsequent acylation | Well-established, predictable reactivity |

| Cascade Reaction | α,β-Unsaturated ketoxime, Alkenylboronic acid | Cu-catalyzed cross-coupling, electrocyclization, oxidation nih.gov | High step economy, mild conditions |

| Multicomponent Reaction | Aryl aldehyde, α,β-Unsaturated acid, Enamine | Catalytic aza-Wittig/Diels-Alder sequence nih.gov | Rapid assembly of core structure, diversity-oriented |

| C-H Activation | 3-Methylpyridine N-oxide, 4-Butylbenzene | Transition-metal catalyzed direct coupling | High atom economy, reduced pre-functionalization |

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize synthetic protocols and gain deeper mechanistic insights, the development of advanced analytical techniques for real-time, in situ reaction monitoring is crucial. Process Analytical Technology (PAT) tools can track the concentrations of reactants, intermediates, and products directly within the reaction vessel, eliminating the need for offline sampling and analysis.

Detailed Research Findings:

For reactions involving organometallic reagents like Grignard reagents, which are often used in pyridine synthesis, in situ monitoring is vital for safety and process control. hzdr.demt.com Advanced spectroscopic probes that could be deployed include:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into a reaction mixture to continuously measure the vibrational spectra of dissolved species. This allows for the tracking of characteristic carbonyl stretches and other functional group changes, providing real-time kinetic data on the formation of this compound. mt.com

In Situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in heterogeneous mixtures and for observing changes in both organic and inorganic species. acs.orgresearchgate.net It could be used to monitor the consumption of starting materials and the endpoint of transmetalation or acylation steps, which is particularly useful for air- and moisture-sensitive reactions. acs.orgresearchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can be used for inline monitoring of reactant consumption and can be particularly valuable in industrial-scale production to ensure stoichiometric control and identify process deviations. dtu.dk

The data gathered from these techniques can be used to build detailed kinetic models, identify reaction intermediates, and optimize parameters such as temperature, dosing rates, and reaction time.

Table 2: Application of Spectroscopic Probes for Monitoring Synthesis of this compound

| Spectroscopic Probe | Information Provided | Potential Application Point |

|---|---|---|

| In Situ FTIR (ATR) | Reactant consumption, product formation rate, intermediate detection | Monitoring the acylation step by tracking the ketone carbonyl peak |

| In Situ Raman | Quantitative analysis of reactants, endpoint determination | Real-time monitoring of Grignard reagent formation and consumption acs.org |

| Near-Infrared (NIR) | Inline concentration trends, process control | Continuous monitoring in a flow chemistry setup to ensure reactant stoichiometry dtu.dk |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research

Detailed Research Findings:

For a molecule like this compound, AI and ML could be applied in several key areas:

Predictive Synthesis and Retrosynthesis: AI models, particularly those based on deep learning, can predict the outcomes of chemical reactions with high accuracy. chemcopilot.comresearchgate.net Retrosynthesis algorithms can propose novel and efficient synthetic routes to the target molecule and its derivatives by deconstructing it into simpler, commercially available precursors. mindmapai.app

Reaction Condition Optimization: ML algorithms can be trained on experimental data to predict the optimal conditions (e.g., temperature, catalyst, solvent) to maximize reaction yield and minimize the formation of impurities. mdpi.comijsea.com This data-driven approach can significantly reduce the number of experiments needed for process development.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound is investigated for biological activity, ML models can be used to build QSAR models. arxiv.orgnih.gov By analyzing the structural features of a library of related compounds and their corresponding activities, these models can predict the biological activity of new, unsynthesized derivatives, guiding the design of more potent analogues. nih.gov

Table 3: Hypothetical Machine Learning Model for Yield Prediction

| Parameter | Description | Example for this compound Synthesis |

|---|---|---|

| Input Features | Variables describing the reaction | Reactant structures (SMILES/graph), catalyst type, ligand, solvent, temperature, reaction time |

| Model Architecture | The type of algorithm used | Graph Neural Network (GNN) researchgate.netijsea.com or Random Forest Regressor nih.gov |

| Output | The predicted value | Reaction yield (%) |

| Training Data | Data used to train the model | A dataset of known pyridine synthesis reactions with documented conditions and yields |

High-Throughput Screening Methods for the Discovery of New Reactivity Patterns and Transformations

High-throughput screening (HTS) allows for the rapid, parallel execution of hundreds or thousands of chemical reactions, making it a powerful tool for discovering new reactivity and optimizing reaction conditions. Applying HTS to this compound could uncover novel transformations and applications.

Detailed Research Findings:

An HTS campaign could be designed to explore the reactivity of the ketone or pyridine moieties within the molecule. This would involve:

Reaction Miniaturization: Conducting reactions in 96- or 384-well microtiter plates to minimize reagent consumption and allow for massive parallelization. nih.gov

Automated Reagent Dispensing: Using robotic liquid handlers to accurately dispense a wide array of reactants, catalysts, and solvents into the reaction wells.

Diverse Reactant Libraries: Screening this compound against libraries of diverse chemical building blocks or under a wide range of catalytic conditions (e.g., different transition metal catalysts and ligands) to discover new coupling reactions or functional group transformations. nih.govmdpi.com

Rapid Analysis: Employing high-throughput analytical techniques, such as mass spectrometry (MS) or fluorescence-based assays, to quickly determine the outcome of each reaction. acs.orgnih.govnih.gov For instance, a fluorescence assay could be developed to detect the formation of a specific product type. acs.orgnih.gov

Such an approach could rapidly map the reactivity landscape of this compound, potentially identifying novel transformations that could be useful in materials science or medicinal chemistry.

Table 4: Illustrative High-Throughput Screening Setup for a Novel Cross-Coupling Reaction

| Variable Parameter | Library Components | Purpose |

|---|---|---|

| Catalyst Precursor | Array of Palladium, Nickel, Copper salts | To identify the most active metal center |

| Ligand | Library of phosphine and N-heterocyclic carbene (NHC) ligands | To optimize catalyst activity and selectivity |

| Base | Panel of organic and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, DBU) | To screen for the optimal base for the transformation |

| Solvent | Selection of aprotic polar and nonpolar solvents (e.g., Dioxane, Toluene, DMF) | To evaluate the effect of the reaction medium |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Butylbenzoyl)-3-methylpyridine, and how do reaction conditions influence product distribution?

- Methodological Answer : The synthesis of pyridine derivatives often involves alkylation or condensation reactions. For example, 3-methylpyridine formation can occur via imine intermediates in acrolein-ammonia systems under ambient conditions, as demonstrated in gas-phase and liquid-phase reactions . Catalytic alkylation using methanol with Ni-Co ferrite or MnFe₂O₄ catalysts at elevated temperatures (e.g., 673 K) can yield methylpyridines, though product selectivity (e.g., 2- vs. 3-methylpyridine) depends on catalyst composition and reactor design . For this compound, analogous pathways may involve Friedel-Crafts acylation or cross-coupling reactions, with careful control of substituent positioning.

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry, particularly distinguishing between 2-, 3-, or 4-methylpyridine isomers. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity, especially when byproducts like lutidines or unreacted intermediates are present . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives.

Advanced Research Questions

Q. How can contradictions in reaction phase (gas vs. liquid) for methylpyridine synthesis be resolved experimentally?

- Methodological Answer : Phase-specific product detection is key. For instance, partitioning experiments with controlled liquid films (e.g., ammonium-containing aqueous phases) and gas-phase trapping can isolate reaction pathways. In acrolein-ammonia systems, simultaneous detection of gaseous 3-methylpyridine and pyridinium ions in liquid films suggests dual-phase reactivity, necessitating in situ spectroscopic monitoring (e.g., FTIR for gas-phase intermediates) and isotopic labeling to track reaction progress .

Q. What strategies optimize catalytic efficiency and selectivity in alkylation reactions for this compound synthesis?

- Methodological Answer : Catalyst screening (e.g., transition metal oxides vs. zeolites) and reactor design (fixed-bed vs. vapor-phase) are critical. For example, MnFe₂O₄ catalysts in fixed-bed reactors achieve higher selectivity for 2-methylpyridine (68%) compared to Ni-Co ferrite (17–50% conversion) . Computational modeling (DFT) can predict active sites and transition states to guide catalyst modification. Reaction parameters (temperature, pressure, and solvent polarity) should be systematically varied to suppress side reactions like over-alkylation.

Q. How do steric and electronic effects of the 4-butylbenzoyl group influence the reactivity of 3-methylpyridine derivatives?

- Methodological Answer : The electron-withdrawing benzoyl group may deactivate the pyridine ring toward electrophilic substitution, directing reactions to the methyl-substituted position. Steric hindrance from the butyl chain can be mitigated using bulky Lewis acid catalysts (e.g., AlCl₃ in Friedel-Crafts reactions). Comparative studies with analogs (e.g., 4-methylbenzoyl derivatives) can isolate electronic vs. steric contributions .

Safety and Handling

Q. What safety protocols are essential for handling intermediates in this compound synthesis?

- Methodological Answer : Use inert atmosphere gloveboxes for moisture-sensitive steps (e.g., Grignard reactions). Personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons is mandatory. Emergency protocols for spills (e.g., neutralization with dry sand) and vapor exposure (e.g., immediate ventilation and medical evaluation) should align with GHS guidelines . Storage in sealed, desiccated containers prevents degradation or unintended reactions.

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported yields of methylpyridine derivatives across studies?

- Methodological Answer : Cross-validate experimental conditions (e.g., catalyst activation protocols, reagent purity). For example, MnFe₂O₄ catalysts require pre-treatment at 773 K to achieve reported efficiencies . Statistical tools (e.g., ANOVA) can identify variables (e.g., temperature fluctuations) contributing to yield variability. Reproducibility tests with independent synthetic batches are critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.